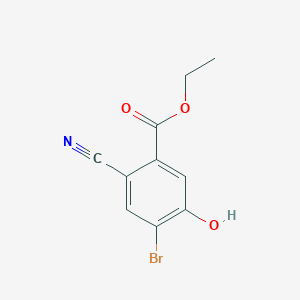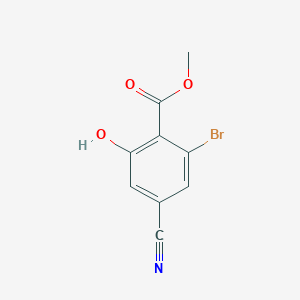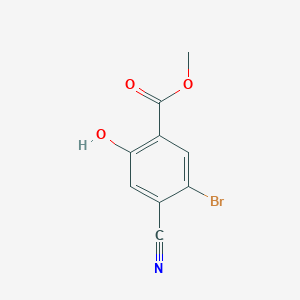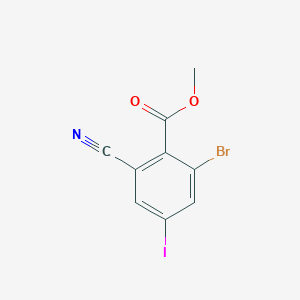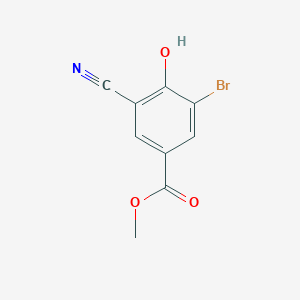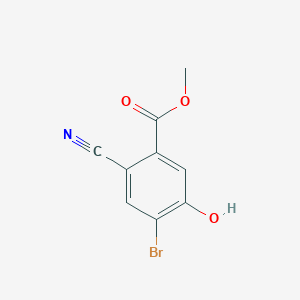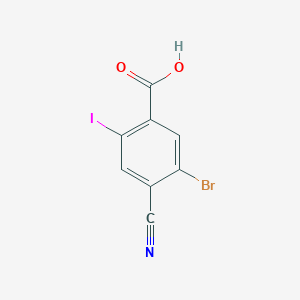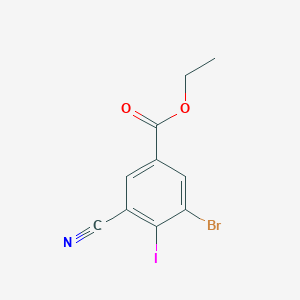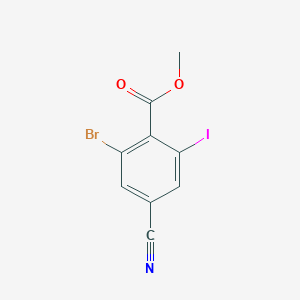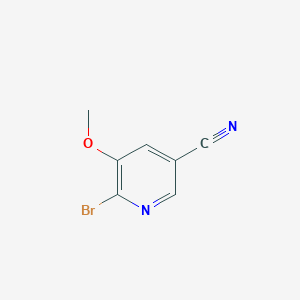
4-Bromo-2-difluoromethyl-1-ethoxybenzene
Vue d'ensemble
Description
“4-Bromo-2-difluoromethyl-1-ethoxybenzene” is an organic chemical compound . It belongs to the family of difluoromethyl compounds. This chemical compound is a colorless liquid that is soluble in chloroform, methanol, ethanol, and acetone but insoluble in water. It is also used as an intermediate in the synthesis of other chemical compounds.
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrF2O . The InChI Code is 1S/C8H7BrF2O/c1-12-7-3-2-5 (9)4-6 (7)8 (10)11/h2-4,8H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 251.07 g/mol. It is soluble in chloroform, methanol, ethanol, and acetone but insoluble in water.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds similar to "4-Bromo-2-difluoromethyl-1-ethoxybenzene" often focuses on their synthesis and application in various fields, including pharmaceuticals and materials science. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of developing efficient synthesis methods for brominated compounds. The study by Qiu et al. (2009) emphasizes the need for cost-effective and environmentally friendly synthesis routes for such compounds, indicating the broader applicability of research in this area to the synthesis of complex brominated molecules [Qiu, Gu, Zhang, & Xu, 2009].
Environmental Presence and Impact
The environmental impact of brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, is a significant area of research. Studies such as the one conducted by Zuiderveen, Slootweg, and de Boer (2020) shed light on the presence and potential risks of novel brominated flame retardants (NBFRs) in various environments. This research underscores the necessity for continuous monitoring of these compounds' presence and effects, which could also extend to compounds like "this compound" given their structural similarities and potential uses [Zuiderveen, Slootweg, & de Boer, 2020].
Toxicological Effects and Health Concerns
Research on the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insights into the potential toxicological impacts of brominated compounds on human health and the environment. Studies by Mennear and Lee (1994), and Birnbaum, Staskal, and Diliberto (2003) discuss the similarities in toxicity profiles between brominated and chlorinated compounds, indicating the importance of assessing the health risks associated with exposure to such chemicals. These insights are crucial for understanding the broader implications of exposure to brominated compounds, including those structurally related to "this compound" [Mennear & Lee, 1994; Birnbaum, Staskal, & Diliberto, 2003].
Mécanisme D'action
The mechanism of action for reactions involving “4-Bromo-2-difluoromethyl-1-ethoxybenzene” is likely similar to other benzene derivatives. In electrophilic aromatic substitution, the electrons in the pi bond attack the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Safety and Hazards
This compound may cause skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFZUIJAPOTICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




